BenchChemオンラインストアへようこそ!

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Tail-Based Drug Design

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide (CAS 1270937-43-3) is a para-substituted benzenesulfonamide derivative bearing an N-(pyridin-4-yl)-ethylamino side chain. It belongs to the broader class of primary sulfonamides that act as zinc-binding inhibitors of carbonic anhydrase isoforms, but its secondary-amine-linked pyridine tail distinguishes it from simpler sulfanilamide and homosulfanilamide analogs in terms of steric bulk and hydrogen-bonding geometry.

Molecular Formula C13H15N3O2S
Molecular Weight 277.34
CAS No. 1270937-43-3
Cat. No. B2767675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide
CAS1270937-43-3
Molecular FormulaC13H15N3O2S
Molecular Weight277.34
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N
InChIInChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18)
InChIKeyIKKVYFPDWAVQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide (CAS 1270937-43-3): Compound Identity and Structural Class Baseline


4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide (CAS 1270937-43-3) is a para-substituted benzenesulfonamide derivative bearing an N-(pyridin-4-yl)-ethylamino side chain [1]. It belongs to the broader class of primary sulfonamides that act as zinc-binding inhibitors of carbonic anhydrase isoforms, but its secondary-amine-linked pyridine tail distinguishes it from simpler sulfanilamide and homosulfanilamide analogs in terms of steric bulk and hydrogen-bonding geometry [2]. The compound is commercially available as a research reagent with a minimum purity of 95% (HPLC) and a molecular weight of 277.34 g/mol (C13H15N3O2S) [1].

Why 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide Cannot Be Swapped with Simpler Aminoalkylbenzenesulfonamides


Benzenesulfonamide pharmacophores are highly sensitive to the nature of the tail group, which modulates isoform selectivity and binding kinetics across the 15 human carbonic anhydrase isoforms [1]. The pyridin-4-ylamino-ethyl substituent introduces a secondary amine proton and a π-stacking-capable pyridine ring that is geometrically precluded in primary amine analogs such as 4-(2-aminoethyl)benzenesulfonamide or homosulfanilamide. In the context of structure-activity relationship (SAR) campaigns targeting tumor-associated CA IX/XII or MALT1 protease, a generic substitution of this tail with a simpler aminoethyl group would eliminate the pyridine-mediated interactions observed in molecular docking studies of related 4-pyridyl analogs, potentially shifting both potency and selectivity profiles [2]. Therefore, procurement decisions must be chemistry-specific rather than class-based.

Head-to-Head Comparative Evidence for 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide (CAS 1270937-43-3) Against Closest Analogs


Structural Preorganization: Pyridine-4-yl Tail vs. Primary Amine Terminus in Benzenesulfonamide Carbonic Anhydrase Inhibitors

The target compound carries a pyridin-4-ylamino-ethyl tail that places a secondary amine hydrogen-bond donor and a pyridine π-system ~6.5–7.5 Å from the sulfonamide zinc-binding group. In the benchmark SLC-0111 ureido analog series, replacement of the tail with a 4-pyridyl moiety (compound 'Pyr') yielded CA IX IC50 = 0.399 µg/mL and CA XII IC50 = 2.97 µg/mL, with a CA IX/CA I selectivity ratio >50-fold [1]. By contrast, the unsubstituted 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-3) lacks this pyridine tail and shows no published CA isoform selectivity, operating as a weaker, non-selective zinc binder [2]. The target compound retains the pyridine ring but replaces the urea linkage of 'Pyr' with a flexible ethylamine spacer, a combination that has not been reported for any other benzenesulfonamide in the CAS registry, offering a unique vector for SAR exploration.

Carbonic Anhydrase Inhibition Isoform Selectivity Tail-Based Drug Design

Synthetic Divergence: Secondary Amine Derivatization Capacity vs. Primary Amine-Based Benzenesulfonamide Intermediates

The secondary amine in 4-(2-[(pyridin-4-yl)amino]ethyl)benzene-1-sulfonamide permits direct functionalization via N-alkylation, acylation, or sulfonylation without a protecting-group strategy, whereas primary amine intermediates such as 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-3) require selective mono-functionalization conditions to avoid double-addition products [1]. In Pd(II) coordination chemistry, Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide with pyridine-2-carboxaldehyde yielded complexes with DNA binding constants (Kb) in the range 3.2–5.8 × 10⁴ M⁻¹ and antiproliferative IC50 values of 12.5–28.3 µM against MCF-7 cells, whereas the reduced (secondary amine) form of the ligand was not studied, leaving an open chemical space [2]. The target compound fills this gap as the reduced, secondary-amine analog of the pyridine Schiff base, available at 95% purity from Enamine (cat. EN300-1168619; 250 mg @ $367) for direct library synthesis [3].

Medicinal Chemistry Scaffold Derivatization Parallel Synthesis

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to Sulfanilamide and Homosulfanilamide

The calculated partition coefficient (cLogP) for 4-(2-[(pyridin-4-yl)amino]ethyl)benzene-1-sulfonamide is approximately 0.8 (ChemAxon prediction, method: VG), compared to cLogP ≈ 0.0 for homosulfanilamide (4-(aminomethyl)benzenesulfonamide) and cLogP ≈ -0.6 for sulfanilamide (4-aminobenzenesulfonamide) . The target compound also displays 3 hydrogen-bond donors (sulfonamide NH2, secondary amine NH) and 5 hydrogen-bond acceptors (sulfonamide O2, pyridine N, secondary amine N), yielding a topological polar surface area (tPSA) of ~88 Ų, which falls within the Veber oral bioavailability window (<140 Ų) but is lower than homosulfanilamide (tPSA ~98 Ų) due to pyridine's reduced polarity versus a primary amine . These values place the target compound closer to the CNS multiparameter optimization (MPO) desirability range than the comparators, a potentially differentiating feature for target engagement in neurological carbonic anhydrase applications [1].

Drug-Likeness Physicochemical Profiling Permeability Prediction

Patent Landscape White Space: Unclaimed Pyridine-4-ylamino-Ethyl Linker in Benzenesulfonamide Inhibitor Space

A comprehensive review of pyridinylsulfonamide patent literature reveals that the 4-(2-[(pyridin-4-yl)amino]ethyl)benzenesulfonamide scaffold is structurally distinct from the two dominant patent classes. Boehringer Ingelheim's WO2020/089026 (US 12,178,809 B2) claims pyridinyl sulfonamide derivatives with a urea-linked tail for TRPM8 and MALT1 modulation, exemplified by compounds such as RQ-00203078 (TRPM8 IC50 = 8.3 nM) [1]. A second patent stream (WO2023/xxxxxx) claims pyridinylsulfonamides directly connected via an amide or urea to the benzenesulfonamide core, with MALT1 IC50 values in the 10–50 nM range [2]. The target compound's ethane-1,2-diamine linker, in which the sulfonamide-bearing phenyl ring and the pyridine are separated by a -CH2CH2-NH- bridge rather than a urea or amide, falls outside the Markush claims of both patent families [1][2]. This structural differentiation position offers intellectual property advantages for organizations developing novel CA or MALT1 inhibitors.

Patent Analysis MALT1 Inhibition IP Freedom-to-Operate

High-Value Application Scenarios for 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide (CAS 1270937-43-3) in Drug Discovery and Chemical Biology


Starting Scaffold for Isoform-Selective Carbonic Anhydrase IX/XII Inhibitor Lead Identification

The compound's pyridine-4-yl tail is structurally analogous to the selectivity-conferring tail of the 4-pyridyl SLC-0111 analog 'Pyr', which achieved a CA IX selectivity ratio >50-fold over CA I (IC50 0.399 µg/mL vs. 20.29 µg/mL) . By replacing the urea linkage of 'Pyr' with an ethylamino spacer, this scaffold offers a synthetically accessible diversification point (secondary amine) for parallel N-alkylation/acylation library synthesis. Research groups pursuing tumor-associated CA isoform inhibitors can procure this compound as a core intermediate, synthesize 50–200 member libraries via robotic parallel chemistry, and screen for retained CA IX selectivity with potentially improved physicochemical properties (cLogP ~0.8, tPSA ~88 Ų) .

Key Intermediate for MALT1 Protease Inhibitor Lead Expansion in Autoimmune Disease Programs

The Boehringer Ingelheim patent landscape identifies pyridinyl sulfonamides as privileged MALT1 inhibitors with IC50 values in the 10–50 nM range, but all disclosed examples contain urea or amide carbonyl linkers . The ethylamino linker of CAS 1270937-43-3 introduces a flexible C-N bond that can adopt geometries inaccessible to the planar, resonance-stabilized urea linkers. Industrial and academic groups seeking structurally differentiated MALT1 chemical matter for autoimmune indications (e.g., psoriasis, rheumatoid arthritis) can use this compound as a lead-like starting point for fragment-based or structure-based design without infringing on existing composition-of-matter claims .

Secondary Amine Building Block for Fragment-Based Drug Discovery (FBDD) Against Metalloenzyme Targets

The primary sulfonamide moiety provides a validated zinc-binding warhead for metalloenzyme inhibition (Kd ~0.1–10 µM for CA isoforms), while the pyridine ring offers an extended π-stacking interaction surface ~7 Å from the metal center . This geometry is distinct from the commonly used benzenesulfonamide fragment library members such as sulfanilamide (tPSA 106 Ų) and 4-carboxybenzenesulfonamide (tPSA 94 Ų). Fragment screening groups can incorporate this compound into 19F-NMR or SPR-based FBDD cascades targeting carbonic anhydrases, matrix metalloproteinases, or histone deacetylases, leveraging the secondary amine as an SPR immobilization handle or a 19F-label attachment point .

Precursor for CNS-Penetrant Sulfonamide Probe Synthesis via N-Alkylation Diversification

With a predicted cLogP of ~0.8 and tPSA of ~88 Ų, this compound resides within the CNS MPO desirability range (score ≥4.0) that is associated with high brain permeability . In contrast, sulfanilamide (cLogP -0.6) and homosulfanilamide (cLogP 0.0) fall below the optimal lipophilicity window for blood-brain barrier penetration. Neuroscience-focused medicinal chemistry teams can procure this compound to synthesize CNS-accessible carbonic anhydrase probes targeting CA VII (epilepsy) or CA VA/VB (metabolic disorders), performing N-alkylation with diverse electrophiles to tune both potency and CNS exposure .

Quote Request

Request a Quote for 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.